N-Benzylideneaniline

Description

The exact mass of the compound this compound is 181.089149355 g/mol and the complexity rating of the compound is 174. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

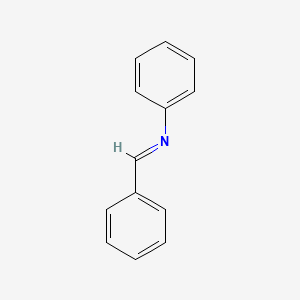

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEWQKMPXAHFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020626, DTXSID10870599, DTXSID30871760 | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00299 [mmHg] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-51-2, 1750-36-3, 33993-35-0 | |

| Record name | N-Benzylideneaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N8O50V91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLIDENEANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JG410QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Benzylideneaniline

This guide provides an in-depth overview of N-Benzylideneaniline, a Schiff base compound with significant applications in organic synthesis, materials science, and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and biological relevance.

Chemical Identification and Properties

This compound is an organic compound formed from the condensation of benzaldehyde and aniline.[1] It belongs to the class of compounds known as Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group).[2]

The key physicochemical and spectroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁N | [3][4][5] |

| Molecular Weight | 181.24 g/mol | [3][5] |

| Appearance | Yellow crystalline powder/solid | [5][7] |

| Melting Point | 52-54 °C | [6] |

| Solubility | Soluble in methanol, chloroform, ethanol; partly soluble in water. | [2][3] |

| FT-IR (ν C=N) | ~1625 cm⁻¹ | [2][8] |

| ¹H NMR (δ HC=N) | 8.5 - 10.3 ppm | [2][8][9] |

| ¹³C NMR (δ C=N) | 160 - 194 ppm | [2][9] |

| Mass Spec (m/z) | 181 (Molecular Ion Peak) | [5] |

Experimental Protocols: Synthesis of this compound

The most common synthesis of this compound involves the condensation reaction between benzaldehyde and aniline. Below is a typical laboratory protocol.

Objective: To synthesize this compound from benzaldehyde and aniline.

Materials:

-

Benzaldehyde (1 mole, 106 g)

-

Aniline (1 mole, 93 g)

-

95% Ethanol (165 cc)

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer

-

Beaker (600-cc)

-

Büchner funnel

-

Ice bath

Procedure:

-

Reaction Setup: Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.[10]

-

Addition of Aniline: While rapidly stirring the benzaldehyde, add 93 g (1 mole) of aniline. An exothermic reaction will occur within a few seconds, accompanied by the separation of water.[10]

-

Initial Reaction: Allow the mixture to stand for fifteen minutes.[10]

-

Crystallization: Pour the reaction mixture into a 600-cc beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring. Crystallization should begin within approximately five minutes.[10]

-

Cooling and Precipitation: Let the mixture stand at room temperature for ten minutes, then place it in an ice-water bath for thirty minutes to ensure complete crystallization.[10]

-

Isolation and Drying: Transfer the resulting solid mass to a large Büchner funnel and filter under suction. Press the crystals to remove excess solvent and then air-dry the product.[10]

-

Purification (Optional): For a higher purity product, the crude this compound can be recrystallized from 85% ethanol.[10]

Expected Yield: 152–158 g (84–87% of the theoretical amount) of pure this compound with a melting point of 52°C.[10]

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. CAS No.538-51-2,this compound Suppliers,MSDS download [lookchem.com]

- 5. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99% | 538-51-2 [sigmaaldrich.com]

- 7. CAS 538-51-2: this compound | CymitQuimica [cymitquimica.com]

- 8. jetir.org [jetir.org]

- 9. N-Benzylidene-m-nitroaniline | 5341-44-6 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Benzylideneaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Benzylideneaniline, a significant intermediate in organic synthesis.

Core Properties of this compound

This compound, also known as benzalaniline, is an imine compound formed from the condensation of benzaldehyde and aniline. It serves as a crucial precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₁N | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1][2][3] |

| CAS Number | 538-51-2 | [1][2][4] |

| Appearance | Yellowish crystalline powder/needles | [2][5] |

| Melting Point | 52-54 °C | [1][4] |

| Boiling Point | 300 °C at 760 mmHg | [5] |

| Solubility | Soluble in ethanol, ether, chloroform, and acetic anhydride; partly soluble in water. | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for reproducible research. Below is a standard laboratory protocol for its synthesis and an overview of its characterization.

This protocol details the direct condensation reaction between benzaldehyde and aniline.[6][7]

Materials:

-

Benzaldehyde (1 mole, 106 g), freshly distilled

-

Aniline (1 mole, 93 g), freshly distilled

-

95% Ethanol

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer

-

Beakers

-

Büchner funnel

-

Ice bath

Procedure:

-

Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.

-

While rapidly stirring, add 93 g (1 mole) of freshly distilled aniline to the flask. A reaction will occur within seconds, characterized by the evolution of heat and the separation of water.

-

Allow the reaction mixture to stand for fifteen minutes.

-

In a separate 600-cc beaker, prepare 165 cc of 95% ethanol. Pour the reaction mixture into the ethanol with vigorous stirring.

-

Crystallization should begin within approximately five minutes. Allow the mixture to stand for ten minutes at room temperature.

-

Following the room temperature incubation, place the beaker in an ice-water bath for thirty minutes to facilitate further crystallization.

-

Collect the resulting crystals by suction filtration using a large Büchner funnel. Press the solid mass to remove excess solvent.

-

Air-dry the collected product. The expected yield of pure this compound, melting at 52°C, is between 152–158 g (84–87% of the theoretical amount).[7]

-

For higher purity, the product can be recrystallized from 85% ethanol.[6]

This compound is commonly characterized to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the presence of a characteristic stretching vibration peak for the azomethine group (C=N) typically observed around 1625-1630 cm⁻¹.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualized Workflow and Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of the components involved in the preparation of this compound.

References

- 1. This compound | 538-51-2 [chemicalbook.com]

- 2. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 99 538-51-2 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. iiste.org [iiste.org]

N-Benzylideneaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylideneaniline

Introduction

This compound (CAS No. 538-51-2), an imine derived from the condensation of benzaldehyde and aniline, serves as a crucial intermediate in organic synthesis. Its physical properties, particularly its melting and boiling points, are fundamental parameters for its identification, purification, and handling in research and development settings. This document provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a logical workflow for compound identification.

Physicochemical Data: Melting and Boiling Points

This compound is typically a yellowish, needle-like crystalline solid at room temperature.[1][2][3] Its key thermal properties are summarized below. The variation in reported melting points can be attributed to the purity of the sample and the specific methodology employed for determination.

| Physical Property | Reported Value |

| Melting Point | 48 - 54 °C[1][2][4][5][6] |

| Boiling Point | 300 °C at 760 mmHg[1][2][4][7] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a substance.[8][9]

Melting Point Determination

The capillary method is the standard and most common technique for determining the melting point of a solid organic compound.[8][10]

Principle: The melting point is the temperature range over which a solid transitions into a liquid. For a pure crystalline solid, this transition is sharp, occurring over a narrow range (typically 0.5-1.0°C).[8] Impurities tend to depress the melting point and broaden the melting range.[8][9][11]

Methodology (Using a Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate range.[11][12]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat rapidly to about 15-20°C below the expected melting point.

-

Data Recording: Decrease the heating rate to 1-2 °C per minute.[8][11] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Distillation is a suitable method for larger volumes, while a micro-method is used for smaller quantities.

Methodology 1: Distillation (for >5 mL)

-

Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask.

-

Procedure: Place the liquid this compound sample into the distilling flask along with boiling chips to ensure smooth boiling.

-

Heating: Heat the flask gently.

-

Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer placed in the vapor path will stabilize. This constant temperature is the boiling point.[14] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[13]

Methodology 2: Micro Boiling Point (Thiele Tube)

-

Apparatus Setup: Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer. Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Immerse this assembly in a Thiele tube containing heating oil.

-

Procedure: Heat the arm of the Thiele tube gently.[15] A slow stream of bubbles will emerge from the capillary tube as trapped air expands. The rate will increase as the liquid approaches its boiling point.

-

Data Recording: When a rapid and continuous stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

Logical Workflow Visualization

The determination of a melting point is a fundamental step in the identification of a solid organic compound. The following diagram illustrates the logical workflow for identifying an unknown solid sample suspected to be this compound.

Caption: Workflow for Solid Compound Identification via Melting Point Analysis.

References

- 1. chembk.com [chembk.com]

- 2. This compound [chemister.ru]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 538-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 538-51-2 [chemicalbook.com]

- 6. This compound 99 538-51-2 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vernier.com [vernier.com]

- 15. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of N-Benzylideneaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylideneaniline, a crucial imine intermediate in various synthetic and pharmaceutical applications. Understanding its solubility is paramount for reaction optimization, purification, formulation, and drug delivery system design. This document outlines its known solubility in common organic solvents, provides detailed experimental protocols for its synthesis and solubility determination, and presents logical workflows for these procedures.

Physicochemical Properties of this compound

This compound (CAS: 538-51-2) is a Schiff base formed from the condensation of benzaldehyde and aniline. It typically appears as a pale yellow crystalline solid[1][2][3]. Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₃H₁₁N |

| Molecular Weight | 181.23 g/mol |

| Melting Point | 51-54 °C[4] |

| Boiling Point | 300 °C at 760 mmHg[1][4] |

| Appearance | Yellowish needle-like crystals[1] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While extensive quantitative data is not widely published, a consistent qualitative profile has been established.

Qualitative Solubility: this compound is generally characterized as being soluble in many common organic solvents and insoluble in water. Sources indicate its solubility in:

-

Acetone

-

Carbon Disulfide[1]

-

It is noted to be insoluble or only partly soluble in water[1][4][5][6].

Quantitative Solubility Data: A thorough review of available literature reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in most common organic solvents. The only specific value found is presented in the table below. This data gap highlights an area where further research would be highly beneficial to the scientific community.

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |

| Sulfur Dioxide | 20 °C | 113[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its solubility are crucial for reproducible research.

3.1. Synthesis of this compound

This protocol is based on the Schiff base condensation reaction between benzaldehyde and aniline[9][10].

Materials and Equipment:

-

Benzaldehyde (freshly distilled)

-

Aniline (freshly distilled)

-

95% Ethanol

-

Round-bottom flask

-

Mechanical stirrer

-

Beaker

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure:

-

In a 500-mL three-necked, round-bottom flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde[9].

-

While rapidly stirring, add 93 g (1 mole) of aniline. A spontaneous reaction will occur, characterized by the evolution of heat and the separation of water[9].

-

Allow the reaction mixture to stand for 15 minutes at room temperature[9].

-

Pour the mixture into a 600-mL beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring[9].

-

Crystallization should begin within five minutes. Allow the mixture to stand for an additional 10 minutes at room temperature[9].

-

Place the beaker in an ice-water bath for 30 minutes to maximize crystal formation[7][9].

-

Transfer the resulting solid mass to a Büchner funnel and filter under suction[9].

-

Press the crystals to remove excess solvent and allow them to air-dry.

-

The expected yield is approximately 152–158 g of this compound with a melting point of 52 °C[9]. For higher purity, the product can be recrystallized from 85% ethanol[9][10].

3.2. Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a solid compound in a given solvent[11][12].

Materials and Equipment:

-

This compound (purified)

-

Selected organic solvent (analytical grade)

-

Sealed vials or flasks

-

Constant-temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation[11].

-

Add a precisely measured volume or mass of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach a plateau in concentration.

-

Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals[13].

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Back-calculate to determine the concentration in the original saturated solution, expressing the result in units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for isothermal shake-flask solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 538-51-2 [amp.chemicalbook.com]

- 3. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. This compound | 538-51-2 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. arcjournals.org [arcjournals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

Spectroscopic Profile of N-Benzylideneaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-benzylideneaniline, a key Schiff base intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₁N, with a molecular weight of 181.24 g/mol .[1] Its spectroscopic data provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 8.44 | s | 1H, -CH=N- (Imine proton) | CDCl₃ |

| 7.92-7.87 | m | 2H, Aromatic protons | CDCl₃ |

| 7.49-7.43 | m | 3H, Aromatic protons | CDCl₃ |

| 7.41-7.34 | m | 2H, Aromatic protons | CDCl₃ |

| 7.26-7.20 | m | 3H, Aromatic protons | CDCl₃ |

| 10.0 | s | 1H, -CH=N- (Imine proton) | DMSO |

Data sourced from references[2][3].

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 160.4 | -CH=N- (Imine carbon) | CDCl₃ |

| 152.1 | Aromatic C | CDCl₃ |

| 136.2 | Aromatic C | CDCl₃ |

| 131.3 | Aromatic C | CDCl₃ |

| 129.1 | Aromatic C | CDCl₃ |

| 128.8 | Aromatic C | CDCl₃ |

| 125.9 | Aromatic C | CDCl₃ |

| 120.8 | Aromatic C | CDCl₃ |

| 193.8 | -CH=N- (Imine carbon) | DMSO |

Data sourced from references[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1625-1628 | Strong | C=N stretch (Imine) |

| 3060 | Medium | Aromatic C-H stretch |

| 1579 | Strong | Aromatic C=C stretch |

| 1191 | Medium | Ar-N stretch |

| 690 | Strong | C-H out-of-plane bend |

Data sourced from references[4].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| 360 | Not specified | n-π* and π-π* | DMSO |

Data sourced from reference[4].

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of benzaldehyde and aniline.[4]

Materials:

-

Benzaldehyde

-

Aniline

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.

-

Add a minimal amount of ethanol to dissolve the reactants.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will crystallize out of the solution.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Recrystallize the product from ethanol to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) is used as an internal standard.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Referencing: The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) is used as an internal standard.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., dimethyl sulfoxide - DMSO or ethanol) of a known concentration (e.g., 1x10⁻³ M).

-

From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent. The absorbance of this solution should ideally be between 0.1 and 1.0.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared this compound solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify the wavelength of maximum absorbance (λmax).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified representation of the synthesis pathway.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Synthesis of N-Benzylideneaniline from benzaldehyde and aniline

An In-depth Technical Guide to the Synthesis of N-Benzylideneaniline from Benzaldehyde and Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a Schiff base, is a crucial intermediate in organic synthesis and holds significance in medicinal chemistry due to the biological activities associated with its derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound from the condensation reaction of benzaldehyde and aniline. It details the underlying reaction mechanism, offers a comparative summary of various synthetic protocols, and provides in-depth experimental procedures. Visualizations of the reaction pathway and a general experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

The formation of an imine from an amine and a carbonyl compound, commonly known as a Schiff base condensation, is a fundamental reaction in organic chemistry. The synthesis of this compound from benzaldehyde and aniline is a classic example of this transformation. The resulting C=N double bond in the product, also known as an azomethine group, is a key functional group in many biologically active compounds and synthetic intermediates. This guide explores various methodologies for this synthesis, from traditional heating to modern green chemistry approaches.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically reversible and can be catalyzed by either acid or base, or in some cases, proceeds without a catalyst under thermal conditions.

The generally accepted mechanism involves two key stages:

-

Nucleophilic Addition: The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzaldehyde. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, this compound. The removal of water is often a critical step to drive the equilibrium towards the product.

dot

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) | Reference |

| Thermal Condensation | None | None | 125 | 5 hours | 85 | 54 | [1] |

| Stirring at Room Temperature | None | 95% Ethanol | Room Temperature | 15 min | - | 50-51.5 | [2] |

| Green Synthesis (Solvent-free) | FeSO₄ (0.1%) | None | Room Temperature | 2 min | 57 | - | |

| Green Synthesis (Kinnow Peel) | Kinnow Peel Powder | None | Room Temperature | 3 min | 85 | - | [3][4] |

| Room Temperature Stirring | None | 95% Ethanol | Room Temperature | 15 min | 84-87 | 51-52 | [5] |

| Reflux | None | Absolute Ethanol | 80 | 4 hours | 83.986 | 56.2 | [6][7][8] |

| Photocatalysis | TiO₂ | Dodecane | - | 3 hours | 100 | - | [9] |

| Noble Metal Catalysis | Supported Pd, Ru, Au, etc. | Toluene | 50-240 | 1-30 hours | >95 | - | [10] |

| Microwave-assisted | None | - | - | 8 min | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the summary table.

Protocol 1: Thermal Condensation without Catalyst.[1]

Materials:

-

Aniline (9.3 g)

-

Benzaldehyde (10.6 g)

-

Ice-water

-

Ethanol (for recrystallization)

Apparatus:

-

Porcelain dish

-

Oil bath

-

Stirring rod

-

Filtration apparatus

Procedure:

-

Place 9.3 g of aniline and 10.6 g of benzaldehyde in a porcelain dish.

-

Heat the mixture in an oil bath at 125 °C for 5 hours.

-

While still warm, pour the product into ice-water with stirring.

-

The solidified this compound is collected by filtration and washed with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Room Temperature Synthesis in Ethanol.[2][7]

Materials:

-

Benzaldehyde (0.20 mole)

-

Aniline (0.20 mole)

-

95% Ethanol (33 cc)

-

85% Ethanol (for recrystallization)

Apparatus:

-

1 L Erlenmeyer flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 1 L Erlenmeyer flask, treat 0.20 mole of benzaldehyde with 0.20 mole of aniline with vigorous stirring.

-

After 15 minutes, add 33 cc of 95% ethanol and continue to stir vigorously for an additional 5 minutes.

-

Let the reaction mixture stand at room temperature for 10 minutes.

-

Place the flask in an ice bath for 30 minutes to induce crystallization.

-

Collect the crystals by filtration, wash with 95% ethanol, and air-dry.

-

Recrystallize the product from 85% ethanol to yield pure this compound.

Protocol 3: Green Synthesis using a Catalyst (FeSO₄).[3]

Materials:

-

Aniline (equimolar amount)

-

Benzaldehyde (equimolar amount)

-

FeSO₄ (0.1% by weight)

-

Ethanol (for recrystallization)

Apparatus:

-

Mortar and pestle

-

Filtration apparatus

Procedure:

-

In a mortar, place equimolar quantities of aniline and benzaldehyde.

-

Add 0.1% (by weight of reactants) of FeSO₄ as a catalyst.

-

Grind the mixture with the pestle, applying pressure, for 2 minutes. The formation of water and a solid product will be observed.

-

Remove the formed water to prevent hydrolysis of the product.

-

Recrystallize the solid product from ethanol, then dry and weigh the final product.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

dot

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzaldehyde and aniline is a robust and versatile reaction that can be accomplished through various methods. The choice of protocol depends on factors such as desired yield, purity, reaction time, and environmental considerations. Traditional thermal methods provide good yields but require high temperatures and long reaction times. Room temperature methods in ethanol are simpler and often yield high-purity products. Modern green chemistry approaches, utilizing solvent-free conditions and benign catalysts, offer rapid, efficient, and environmentally friendly alternatives. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs in the synthesis of this important chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. arcjournals.org [arcjournals.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Formation of N-Benzylideneaniline: Mechanism, Intermediates, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of N-benzylideneaniline, a classic Schiff base. The document details the core reaction mechanism, identifies key intermediates, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow, adhering to strict visualization standards for clarity and accessibility.

Core Reaction Mechanism: Imine Formation

The formation of this compound from aniline and benzaldehyde is a well-established example of a condensation reaction, specifically the formation of a Schiff base or imine.[1][2][3] The mechanism proceeds through a nucleophilic addition-elimination pathway. The reaction can be catalyzed by either acid or base, or simply by heat.[1] The generally accepted mechanism involves two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.[4]

The key steps are as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of benzaldehyde.[2]

-

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (also known as a hemiaminal).[4] While this intermediate is typically not isolated, its formation is a crucial step.[5]

-

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is often the rate-limiting step and is typically accelerated by acid catalysis. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

-

Iminium Ion Formation and Deprotonation: The departure of a water molecule results in the formation of a resonance-stabilized iminium ion. A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.

Caption: The reaction mechanism for the acid-catalyzed formation of this compound.

Quantitative Data Summary

The synthesis of this compound has been reported under various conditions, leading to consistent physical and spectroscopic data. The following table summarizes key quantitative results from multiple sources.

| Parameter | Reported Value(s) | Reference(s) |

| Yield | 84–87% (from mother liquor concentration) | [6] |

| 85% | [7] | |

| 83.986% | [8][9] | |

| Melting Point (°C) | 50–51.5 | [10] |

| 51 | [6] | |

| 54 | [7] | |

| 56.2 | [8] | |

| FT-IR (cm⁻¹) | C=N Stretch: 1625.2, 1627.0, 1630.38 | [1][11][12] |

| Aromatic C-H Stretch: 2976.24, 3059.50 | [1][12] | |

| Aromatic C=C Stretch: 1430.48 | [12] | |

| ¹H NMR (δ, ppm) | Azomethine Proton (-CH=N-): 8.43, 10.0 | [1][8][13] |

| Aromatic Protons: 7.19–7.89 | [13] | |

| ¹³C NMR (δ, ppm) | Azomethine Carbon (-CH=N-): 193.8, 194.0 | [1][11] |

| UV-Vis (λmax, nm) | 211, 228, 276 (in DMSO) | [12] |

Experimental Protocols

Multiple methods exist for the synthesis of this compound, ranging from solvent-free reactions to procedures involving heating in a solvent.[7] Below is a detailed protocol adapted from established, high-yield procedures.[1][6]

Objective: To synthesize this compound from benzaldehyde and aniline.

Materials:

-

Benzaldehyde (freshly distilled, 1 mole, 106 g)

-

Aniline (freshly distilled, 1 mole, 93 g)

-

95% Ethanol

-

500 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Beakers (600 mL)

-

Ice bath

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.

-

Addition of Aniline: While rapidly stirring the benzaldehyde, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction should occur within seconds, accompanied by the separation of water.[6]

-

Initial Reaction: Allow the mixture to stand for 15 minutes with continued stirring.

-

Crystallization: Pour the reaction mixture into a 600 mL beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring during the transfer.[6] Crystallization of the product should begin within five minutes.

-

Cooling and Isolation: Allow the beaker to stand at room temperature for 10 minutes, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][6]

-

Filtration and Washing: Collect the formed crystals by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

-

Drying: Air-dry the collected crystals. For complete removal of moisture, the product can be placed in a desiccator over activated silica gel for 48 hours.[1]

-

Purification (Optional): For a product of higher purity, the crude this compound can be recrystallized from 85% ethanol.[6]

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (FT-IR, NMR).

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. arcjournals.org [arcjournals.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sciensage.info [sciensage.info]

- 13. This compound(538-51-2) 1H NMR spectrum [chemicalbook.com]

Green synthesis of N-Benzylideneaniline using eco-friendly catalysts

An In-depth Technical Guide to the Green Synthesis of N-Benzylideneaniline Using Eco-Friendly Catalysts

Introduction

This compound, a prominent member of the Schiff base family, is a crucial intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals. Traditionally, its synthesis involves the condensation of aniline and benzaldehyde, often requiring harsh conditions, toxic catalysts, and volatile organic solvents, which pose significant environmental and safety concerns.[1]

Green chemistry principles offer a paradigm shift, promoting the development of sustainable, efficient, and environmentally benign synthetic methodologies. This technical guide provides a comprehensive overview of modern, eco-friendly approaches to this compound synthesis, focusing on the application of novel, green catalysts. It is intended for researchers, chemists, and professionals in the field of drug development seeking to implement sustainable practices in their work.

The core of this guide details experimental protocols, presents comparative data for various catalytic systems, and illustrates key workflows and mechanisms to facilitate understanding and adoption of these green technologies.

The Reaction: Condensation of Aniline and Benzaldehyde

The fundamental reaction for the synthesis of this compound is the condensation reaction between an amine (aniline) and a carbonyl compound (benzaldehyde). This reaction involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product (Schiff base).[2] The primary challenge in driving this reversible reaction to completion is the efficient removal of the water byproduct.[3]

References

N-Benzylideneaniline as a Schiff base ligand in coordination chemistry

An In-depth Technical Guide to N-Benzylideneaniline as a Schiff Base Ligand in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile Schiff base ligand, and its role in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, detailed structural characterization, and explores its applications in catalysis and medicinal chemistry.

Introduction to this compound

This compound is a primary Schiff base, an organic compound containing an imine or azomethine group (-C=N-).[1][2] It is formed through the condensation reaction of an aromatic primary amine, aniline, with an aromatic aldehyde, benzaldehyde.[3][4] The presence of a lone pair of electrons on the azomethine nitrogen atom makes this compound an excellent chelating agent, capable of forming stable complexes with a wide array of transition metal ions.[5][6] This ability to coordinate with metals is central to its utility. These metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and as biologically active agents with potential therapeutic value.[1][7][8]

Synthesis Protocols

Synthesis of this compound Ligand

The synthesis of this compound is a straightforward condensation reaction. Various methods exist, including conventional heating and greener, catalyst-assisted approaches at room temperature.[7][8]

Experimental Protocol (Conventional Method): A common laboratory-scale synthesis involves the following steps:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of freshly distilled benzaldehyde and aniline in a suitable solvent, such as ethanol or methanol.[9]

-

Reaction: The mixture is refluxed for a specified period, typically ranging from a few minutes to several hours.[2] Some procedures utilize a catalytic amount of acid to facilitate the reaction.[10]

-

Isolation and Purification: Upon cooling the reaction mixture, the this compound product often crystallizes. The solid product is then filtered, washed with a non-polar solvent like petroleum ether to remove unreacted starting materials, and dried in a desiccator.[5]

-

Yield: This method can achieve high product yields, with some reports indicating yields as high as 85%. The purity can be checked by thin-layer chromatography (TLC) and its melting point, which is reported to be 56.2°C.[5][11]

Caption: General workflow for the synthesis of this compound ligand.

Synthesis of this compound Metal Complexes

The ligand readily forms complexes with various metal ions. The synthesis of a Nickel(II) complex is presented here as a representative example.

Experimental Protocol for [Ni(C₁₃H₁₁N)₂Cl₂]:

-

Ligand Solution: Prepare a solution by dissolving a specific molar amount of the synthesized this compound ligand (e.g., 0.02 mole, 3.625 g) in 10 ml of methanol.[3]

-

Metal Salt Solution: In a separate flask, dissolve the corresponding molar amount of the metal salt (e.g., 0.01 mole of NiCl₂·6H₂O, 2.377 g) in a small volume of dry methanol (e.g., 5 ml).[3][5]

-

Complexation Reaction: Mix the methanolic solutions of the ligand and the metal salt in a 2:1 ligand-to-metal molar ratio.[3][12]

-

Reflux: Reflux the combined solution with constant stirring for approximately six hours at 80°C.[3][5][6]

-

Isolation: After refluxing, allow the solution to cool for 24 hours. An olive-green colored complex will precipitate.[5]

-

Purification: Filter the solid complex, wash it with petroleum ether, and dry it in a desiccator over activated silica gel.[5]

Caption: General workflow for the synthesis of this compound metal complexes.

Structural Characterization and Properties

This compound typically acts as a neutral monodentate ligand, coordinating to the central metal ion through the nitrogen atom of the azomethine group (-C=N-).[12][13] This coordination is confirmed by shifts in characteristic spectroscopic signals upon complex formation.

Caption: Coordination of this compound to a central metal ion (M²⁺).

Physico-Chemical Data

The formation of a metal complex alters the physical properties of the free ligand, such as color, melting point, and solubility.

Table 1: Physico-chemical Properties of this compound and its Ni(II) Complex

| Property | This compound Ligand | [Ni(C₁₃H₁₁N)₂Cl₂] Complex | Reference(s) |

|---|---|---|---|

| Color | Off-white | Olive green | [5] |

| Melting Point (°C) | 56.2 | 175.6 | [5][10] |

| Molar Conductivity (Ω⁻¹cm⁻¹) | Not applicable | 84 x 10⁻⁶ | [3][10] |

| Solubility | Soluble in non-polar solvents | Soluble in DMSO, Methanol |[5][13] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure of the ligand and elucidating its coordination mode in metal complexes.

Table 2: Key Spectroscopic Data for this compound Ligand

| Technique | Wavenumber/Shift | Assignment | Reference(s) |

|---|---|---|---|

| FT-IR | ~1627 cm⁻¹ | ν(C=N) azomethine stretch | [3][13] |

| ~3060 cm⁻¹ | ν(=C-H) aromatic stretch | [3][13] | |

| ~1191 cm⁻¹ | ν(Ar-N) stretch | [3] | |

| ¹H NMR | ~10.0 ppm (singlet) | Azomethine proton (CH=N) | [3][11] |

| ~6.5-8.5 ppm (multiplet) | Aromatic protons (Ar-H) | [13] |

| ¹³C NMR | ~193.8 ppm | Azomethine carbon (CH=N) |[3][10] |

Table 3: Key Spectroscopic Data for the [Ni(C₁₃H₁₁N)₂Cl₂] Complex

| Technique | Wavenumber/Shift | Assignment & Interpretation | Reference(s) |

|---|---|---|---|

| FT-IR | ~1603-1625 cm⁻¹ | ν(C=N) shifted to lower frequency, confirming N-coordination | [3][10][13] |

| ~3400 cm⁻¹ | Broad band, ν(O-H) of coordinated water molecules (if present) | [13] |

| UV-Vis | ~360-386 nm | n-π* and π-π* transitions, shifted upon complexation |[3][10] |

Applications in Research and Development

The unique properties of this compound and its metal complexes make them valuable in several scientific and industrial domains.

Catalysis

Transition metal complexes of this compound have demonstrated catalytic activity in various organic transformations. For example, Co(II) and Ni(II) complexes have been shown to be moderately active as heterogeneous catalysts in the benzoylation of phenol.[13] The catalytic utility of Schiff base complexes is a significant area of research, with applications in oxidation, polymerization, and stereoselective synthesis.[8][13]

Biological and Medicinal Chemistry

Schiff bases and their metal complexes are widely recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][14]

-

Antimicrobial Activity: Studies have shown that metal complexes often exhibit enhanced antimicrobial activity compared to the free Schiff base ligand, a phenomenon attributed to chelation.[9][15]

-

Anticancer Potential: In-silico docking studies have explored the potential of this compound as a bone cancer drug, with a calculated binding energy of -4.63, suggesting it could be a promising candidate for further investigation.[4][16] This highlights its relevance to drug development professionals.

Analytical Chemistry

The ability of this compound to form distinctly colored complexes with specific metal ions is utilized in analytical chemistry. A notable application is the spectrophotometric determination of Nickel(II) ions in environmental samples.[3][10] The complex formed has a maximum absorbance at 360 nm, allowing for the quantitative analysis of Ni²⁺ at low concentrations.[10][11]

Conclusion

This compound is a fundamentally important Schiff base ligand whose ease of synthesis and versatile coordination behavior have established its place in modern chemistry. Its ability to form stable complexes with various metals provides a platform for developing novel catalysts, potent therapeutic agents, and sensitive analytical tools. For researchers in chemistry and drug development, the continued exploration of this compound and its derivatives offers promising avenues for innovation and discovery.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. arcjournals.org [arcjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyethene Glycol (PEG-400): An efficient and Eco-Friendly Catalyst for the Preparation of this compound by Schiff Base Reaction - ProQuest [proquest.com]

- 9. idosr.org [idosr.org]

- 10. iiste.org [iiste.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization and Antimicrobial Activity of Schiff Base (<i>E</i>)-<i>N</i>-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes [scirp.org]

- 16. researchgate.net [researchgate.net]

N-Benzylideneaniline and its Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylideneaniline, a Schiff base compound, and its derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities. These compounds, characterized by the presence of an azomethine group (-CH=N-), have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of a primary amine (aniline or its substituted derivatives) with an aldehyde or ketone (benzaldehyde or its substituted derivatives). This reaction is often carried out under reflux conditions in a suitable solvent, such as ethanol.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound derivatives is as follows:

-

Reactant Preparation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a minimal amount of a suitable solvent, such as absolute ethanol, in a round-bottom flask.

-

Reaction Initiation: A few drops of a catalytic amount of glacial acetic acid or another suitable acid catalyst may be added to the mixture to facilitate the reaction.

-

Reflux: The reaction mixture is refluxed for a period ranging from a few hours to several hours, depending on the specific reactants. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that crystallizes out is collected by filtration.

-

Purification: The crude product is washed with a small amount of cold ethanol or another appropriate solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS).

dot

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities

This compound and its derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

dot

Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

dot

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound | HT-29 (Colon) | 32.1 | [1][2] |

| (4-fluorobenzylidene)-(3,5-dichlorophenyl)amine | A549 (Lung) | Not specified | [3] |

| N-(4-Hydroxybenzylidene)-3-methoxyaniline | LSD Enzyme | 0.3 | |

| N-(4-hydroxybenzyl)-3-methoxyaniline | LSD Enzyme | 10 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in 200 µL of complete culture medium and incubated for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically dissolved in a solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.[1]

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Activity

This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: The antimicrobial mechanism of these compounds is believed to involve multiple targets. In bacteria, they may inhibit essential enzymes like DNA gyrase, which is crucial for DNA replication. In fungi, they can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

dot

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

// Styling edge [color="#5F6368"]; node [penwidth=1]; Ergosterol [fillcolor="#34A853", fontcolor="#FFFFFF"]; CellMembrane [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

References

- 1. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Schiff Bases and Their Metal Complexes as Antimicrobial Agents: Review of Antibacterial, Antifungal, and Antiviral Activities - RESEARCH REVIEW International Journal of Multidisciplinary [old.rrjournals.com]

- 5. researchgate.net [researchgate.net]

N-Benzylideneaniline: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylideneaniline, a Schiff base synthesized from the condensation of benzaldehyde and aniline, stands as a cornerstone intermediate in organic synthesis.[1] Its imine (or azomethine, -HC=N-) functional group provides a locus of reactivity, making it a valuable building block for a diverse array of molecular architectures, particularly nitrogen-containing heterocycles and complex amines. This guide delves into the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to underscore its significance in synthetic and medicinal chemistry.

Synthesis of this compound

The most common and straightforward synthesis of this compound is the condensation reaction between benzaldehyde and aniline.[2] This reaction typically proceeds with high efficiency and can be performed under various conditions, including solvent-free and catalyzed protocols, aligning with the principles of green chemistry.

Synthetic Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound, ranging from traditional heating to modern catalyzed, solvent-free approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |

| Conventional Heating | None (neat) | 5 hours | 85 | [3] |

| Ethanol-Mediated Crystallization | 95% Ethanol | ~45 mins | 84–87 | [4] |

| Green Synthesis (Grinding) | FeSO₄ (0.1%) / Solvent-free | 2 mins | 57 | |

| Green Synthesis (Biomass Catalyst) | Kinnow Peel Powder / Solvent-free | 3 mins | 85 | [5][6] |

| PEG-400 Catalyzed | Polyethylene Glycol-400 (PEG-400) | < 1 hour | 98 | [7][8] |

| One-Pot from Nitrobenzene | Supported Noble Metal (e.g., Pd, Ru) | 1-30 hours | >95 | [9] |

Experimental Protocol: Ethanol-Mediated Synthesis

This procedure, adapted from Organic Syntheses, is a reliable method for laboratory-scale preparation.[4]

Materials:

-

Benzaldehyde (106 g, 1 mole, freshly distilled)

-

Aniline (93 g, 1 mole, freshly distilled)

-

95% Ethanol (165 cc)

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer

-

Ice bath

Procedure:

-

Place 106 g (1 mole) of freshly distilled benzaldehyde into the 500-cc flask equipped with a mechanical stirrer.[4]

-

While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline. A spontaneous reaction occurs, characterized by heat evolution and the separation of water.[4]

-

Allow the mixture to stand for 15 minutes.[4]

-

Pour the reaction mixture into a 600-cc beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring.[4]

-

Crystallization should begin within approximately five minutes. Allow the mixture to stand for 10 minutes at room temperature, followed by 30 minutes in an ice-water bath to maximize crystal formation.[4]

-

Collect the crystals by filtration, wash them with a small amount of cold 95% ethanol, and allow them to air-dry.[10]

-

The expected yield is 152–157 g (84–87% of the theoretical amount). The product should have a melting point of approximately 51-52°C.[4] For higher purity, the product can be recrystallized from 85% ethanol.[4]

Caption: General workflow for the synthesis of this compound.

Physical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of synthesized this compound.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 538-51-2 | [11] |

| Molecular Formula | C₁₃H₁₁N | [11] |

| Molecular Weight | 181.23 g/mol | [11] |

| Appearance | Yellowish crystals or powder | [11] |

| Melting Point | 52-54 °C |

Spectroscopic Data

| Technique | Key Peaks / Shifts (ppm) | Interpretation | Reference(s) |

| FT-IR (cm⁻¹) | ~1625-1630 | C=N (Azomethine) stretch | [12][13] |

| ~3057-3060 | Aromatic C-H stretch | [12] | |

| ¹H NMR (ppm) | ~10.0 | Singlet, -CH=N (Azomethine proton) | [12][13] |

| ¹³C NMR (ppm) | ~193.8 | -CH=N (Azomethine carbon) | [12][13] |

This compound as a Synthetic Precursor

The reactivity of the C=N double bond makes this compound a versatile substrate for various transformations, enabling the construction of more complex molecules.

Caption: Synthetic utility of this compound as a precursor.

Cycloaddition Reactions

Cycloaddition reactions involving the imine bond are powerful methods for constructing five- and six-membered heterocyclic rings.

-

[3+2] Cycloaddition: The reaction of this compound with 1,3-dipoles like benzonitrile N-oxide provides a direct route to five-membered heterocycles such as 1,2,4-oxadiazolines.[14] These reactions are often highly regioselective.[14]

-

[4+2] Cycloaddition (Povarov Reaction): this compound can act as an azadiene in the Povarov reaction, an aza-Diels-Alder cycloaddition.[15] This reaction is a key method for synthesizing substituted quinolines and other six-membered nitrogen heterocycles, which are prevalent motifs in pharmaceuticals.[15]